N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-26-19-5-3-16(4-6-19)14-21(25)24-15-17-7-12-23-20(13-17)18-8-10-22-11-9-18/h3-13H,2,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFZYVZLDNQFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C21H21N3O2
Molecular Weight: 347.418 g/mol
IUPAC Name: 2-(4-ethoxyphenyl)-N-[(2-pyridin-4-yl)pyridin-4-yl)methyl]acetamide
The compound features a bipyridine moiety which is known for its coordination chemistry and biological activity, particularly in medicinal applications.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The bipyridine structure may enable the compound to interact with various enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with various physiological processes.
- Metal Ion Coordination : The ability of bipyridines to coordinate with metal ions could play a role in its biological effects, particularly in metalloprotein interactions.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A related bipyridine derivative showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating a promising cytotoxic effect that could be leveraged for cancer therapy .
Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties as well:
- Research Findings : Compounds with similar structural motifs have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, MIC values were reported at 75 µg/mL against Bacillus subtilis and Enterococcus faecalis .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Bipyridine derivative | Anticancer | 25.72 ± 3.95 |
| Compound B | Fluorophenoxyacetic acid | Antimicrobial | <125 |
| N-(4-Ethoxyphenyl)acetamide | Simple acetamide | Moderate cytotoxicity | Varies |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated using PubChem tools; †Estimated via analogy.
Research Implications
The target compound’s structural uniqueness positions it for exploration in:
Kinase Inhibition : Bipyridine motifs are common in kinase inhibitors (e.g., c-Met inhibitors). Comparative studies with Compound 533 () could reveal selectivity profiles.
Antimicrobial Activity : The ethoxy group’s hydrophobicity may enhance penetration into bacterial membranes, akin to benzothiazole derivatives ().
Metal Coordination: Unlike sulfur-containing analogues (), the bipyridine core could enable catalytic or diagnostic applications via metal chelation.
Further studies should prioritize NMR-based conformational analysis (as in ) and in vitro bioactivity assays to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between bipyridine derivatives and substituted acetamide precursors. Key steps include:
- Coupling : Use carbodiimide-based reagents (e.g., EDC or DCC) to activate the carboxylic acid group of 2-(4-ethoxyphenyl)acetic acid for amide bond formation with the bipyridinylmethyl amine .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can structural integrity and purity be validated for this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of bipyridine protons (δ 8.5–9.0 ppm) and ethoxyphenyl signals (δ 6.8–7.2 ppm for aromatic protons; δ 1.3–1.5 ppm for ethoxy CH₃) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time should match reference standards .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~380–400 Da) .
Q. What are the primary biological targets or assays for evaluating this compound’s activity?
- Targets : The bipyridine moiety suggests potential interactions with metalloenzymes or nucleic acids, while the acetamide group may engage in hydrogen bonding with kinases or GPCRs .
- Assays :
- Enzyme inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ATPase assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action of this compound?
- Approaches :
- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like DNA topoisomerase II (PDB ID: 1ZXM) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for reactivity prediction .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case example : If one study reports potent anticancer activity (IC₅₀ = 2 µM) and another shows no effect:
- Re-examine experimental variables : Cell line specificity (e.g., MCF-7 vs. HEK293), serum concentration in media, or compound stability in DMSO .
- Validate purity : Impurities >5% (e.g., unreacted bipyridine intermediates) can skew bioactivity results; re-run assays with HPLC-validated samples .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Modifications :
- Bipyridine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance DNA intercalation .
- Ethoxyphenyl replacement : Test fluorinated or methylsulfonyl analogs to improve metabolic stability .
- Screening : Parallel synthesis of 10–20 derivatives followed by high-throughput kinase profiling .
Q. What advanced techniques characterize metal-ion interactions mediated by the bipyridine moiety?
- Spectroscopic methods :
- UV-Vis titration : Monitor λ shifts (250–300 nm) upon addition of Fe²⁺/Cu²⁺ to confirm chelation .
- EPR spectroscopy : Detect paramagnetic species in Cu(II)-complexes .
- X-ray crystallography : Co-crystallize the compound with Zn(II) to resolve binding geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
